6-Bromo-5-fluoro-1H-indole-3-carbonitrile

Description

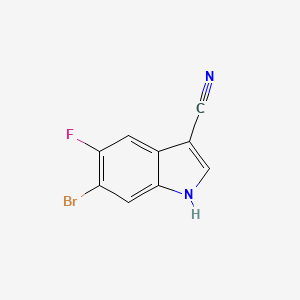

6-Bromo-5-fluoro-1H-indole-3-carbonitrile (CAS: 1211593-30-4) is a halogenated indole derivative with the molecular formula C₉H₄BrFN₂. It is a white crystalline powder primarily utilized as a pharmaceutical intermediate in drug discovery and development . The compound features a bromine atom at position 6, a fluorine atom at position 5, and a nitrile group at position 3 of the indole scaffold. This substitution pattern confers unique electronic and steric properties, making it a valuable building block for synthesizing bioactive molecules targeting kinases, receptors, or enzymes.

Structure

2D Structure

Properties

IUPAC Name |

6-bromo-5-fluoro-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrFN2/c10-7-2-9-6(1-8(7)11)5(3-12)4-13-9/h1-2,4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQFKUFAZVTFQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Br)NC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Halogenation

The synthesis often begins with indole derivatives or substituted anilines. For example, 4-fluoro-3-chloroaniline has been used as a precursor in related indole syntheses, indicating the feasibility of halogen substitutions on the aromatic ring before indole formation.

Bromination is commonly achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to introduce bromine selectively at the 6-position of the indole nucleus.

Fluorination at the 5-position is typically performed via electrophilic fluorination methods, employing fluorinating agents that allow selective substitution without affecting other sensitive positions on the indole ring.

Introduction of the Carbonitrile Group

The cyano group at the 3-position is introduced by nucleophilic substitution or via intermediate formation of 3-indole carbonitrile derivatives. One approach involves the reaction of halogenated indole intermediates with cyanide sources or chloromethyl cyanide under Lewis acid catalysis, facilitating the formation of the carbonitrile functionality.

Representative Synthetic Route (Patent-Based)

A novel method for synthesizing halogenated indole intermediates related to 6-Bromo-5-fluoro-1H-indole-3-carbonitrile involves:

- Formation of an imine intermediate by reaction of 3-chloro-4-fluoroaniline with boron trichloride in toluene under Lewis acid catalysis (aluminum trichloride).

- Addition of chloromethyl cyanide and aluminum trichloride, followed by nitrogen-protected reflux for 6-8 hours.

- Hydrolysis and extraction steps to isolate the intermediate.

- Reduction using sodium borohydride in a dioxane/water system, followed by reflux and solvent removal to yield the halogenated indole carbonitrile product.

- Purification by distillation under reduced pressure to obtain the pure compound with high purity (>97%) and good overall yield (>55%).

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Bromination | N-bromosuccinimide (NBS), controlled temperature | Selective bromination at 6-position |

| Fluorination | Electrophilic fluorinating agents | Selective fluorination at 5-position |

| Carbonitrile introduction | Chloromethyl cyanide, AlCl3, BCl3, reflux in toluene | Lewis acid catalysis, nitrogen atmosphere |

| Reduction | Sodium borohydride, dioxane/water, reflux | Converts intermediate to indole carbonitrile |

| Purification | Extraction, drying, vacuum distillation | Achieves >97% purity |

Analytical Data Supporting Synthesis

- NMR Spectroscopy : ^13C-NMR data confirm the presence of characteristic carbon signals corresponding to the indole skeleton and substituents (e.g., signals near δ 168 for carbonitrile carbon).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight consistent with C9H4BrFN2, matching the target compound.

- Purity Assessment : Purification steps yield a compound with purity exceeding 97%, suitable for further applications.

Alternative Synthetic Approaches

While the above method is efficient and industrially viable, other methods reported in the literature include:

- Reductive deoxygenation of isatin derivatives catalyzed by B(C6F5)3 and hydrosilanes, leading to indole formation under mild conditions. Although this method is more general for indole synthesis, adaptation for halogenated carbonitrile derivatives requires further development.

- Multi-step halogenation and substitution starting from indole derivatives, involving bromination, fluorination, and cyano group introduction sequentially.

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

- The patented method emphasizes the use of readily available raw materials, short reaction steps, and environmentally friendly conditions, making it suitable for industrial-scale production.

- The process achieves a total recovery yield of over 55% with high purity (>97%), which is significant for pharmaceutical intermediate synthesis.

- The compound serves as a valuable building block for further functionalization in drug discovery and materials science.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluoro-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules

Common Reagents and Conditions

Substitution: Reagents like sodium hydride and alkyl halides are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride

Major Products

The major products formed from these reactions include various substituted indoles, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

6-Bromo-5-fluoro-1H-indole-3-carbonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoro-1H-indole-3-carbonitrile involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-bromo-5-fluoro-1H-indole-3-carbonitrile can be contextualized against related indole derivatives, as outlined below:

Table 1: Comparative Analysis of Key Indole Derivatives

Key Structural and Functional Insights

Substituent Positioning and Electronic Effects :

- The 6-bromo-5-fluoro substitution in the target compound creates a distinct electronic environment compared to isomers like 3-bromo-6-fluoro-1H-indole-5-carbonitrile . Fluorine’s electronegativity at position 5 may enhance metabolic stability and binding affinity in biological systems, while bromine at position 6 contributes to steric bulk and lipophilicity.

- In contrast, 7-bromo-1-methyl-1H-indole-3-carbonitrile features a methyl group at position 1, which increases hydrophobicity and may influence pharmacokinetic properties.

Functional Group Variations: Replacing the nitrile group (CN) with a carbaldehyde (CHO), as seen in 6-bromo-5-fluoro-1H-indole-3-carbaldehyde , significantly alters reactivity.

Biological Activity: Compounds like 7-bromo-1-methyl-1H-indole-3-carbonitrile (13d) exhibit inhibitory activity against DYRK1A, a kinase implicated in neurodegenerative diseases .

Spectroscopic and Physical Properties

- IR Spectroscopy : The nitrile group in the target compound exhibits a characteristic C≡N stretch at ~2200 cm⁻¹, absent in carbaldehyde derivatives .

- NMR Spectroscopy : Fluorine and bromine substituents induce deshielding effects. For example, the fluorine atom at position 5 would cause distinct splitting patterns in adjacent protons (e.g., H-4 and H-7) in the ¹H NMR spectrum .

Biological Activity

6-Bromo-5-fluoro-1H-indole-3-carbonitrile is a heterocyclic organic compound belonging to the indole family, characterized by the presence of bromine at the 6-position and fluorine at the 5-position of the indole ring. This compound has gained significant attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral research.

Structure and Synthesis

The molecular structure of this compound can be summarized as follows:

- Molecular Formula : C9H6BrF N2

- Molecular Weight : Approximately 227.06 g/mol

The synthesis typically involves bromination and fluorination of indole derivatives, often utilizing reagents such as potassium permanganate for oxidation and palladium catalysts for coupling reactions. The synthetic routes are optimized for high yield and purity, making them suitable for both laboratory-scale and industrial production.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The unique combination of bromine and fluorine enhances its binding affinity and selectivity, making it a valuable candidate in drug discovery efforts aimed at developing new therapeutics.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting that it may induce apoptosis or inhibit cell proliferation through specific signaling pathways. For instance, studies have shown that compounds with similar structures can effectively target cancer cells by modulating key cellular mechanisms .

Antiviral Activity

In addition to its anticancer effects, this compound has been evaluated for antiviral activity. Preliminary findings suggest that it may inhibit the replication of certain viruses, making it a potential candidate for further investigation in antiviral drug development.

Comparative Analysis

To better understand the unique attributes of this compound, a comparison with structurally similar compounds is insightful. The following table summarizes key structural features and biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at position 6, Fluorine at 5 | Anticancer, Antiviral |

| 5-Fluoro-1H-indole-3-carbonitrile | Fluorine at position 5 | Moderate anticancer activity |

| 5-Bromo-1H-indole-3-carbonitrile | Bromine at position 5 | Limited biological activity |

| 5-Bromo-6-chloro-1H-indole-3-carbonitrile | Bromine at position 5, Chlorine at 6 | Reduced potency compared to bromine-fluorine variant |

This comparison highlights how the combination of bromine and fluorine in this compound enhances its biological activity compared to other derivatives .

In Vitro Studies

Several studies have focused on the synthesis and evaluation of derivatives related to this compound. For example, a series of ethyl derivatives were synthesized and tested for their anti-hepatitis B virus activities, demonstrating promising results that could be extended to other viral targets .

Pharmacological Evaluations

Pharmacological evaluations have indicated that compounds with similar halogen substitutions exhibit enhanced interactions with biological targets. These findings underscore the potential of this compound in developing new therapeutic agents for cancer and viral infections.

Q & A

Q. What are the recommended synthetic routes for 6-Bromo-5-fluoro-1H-indole-3-carbonitrile, and how can regioselectivity be controlled during halogenation?

- Methodological Answer : Synthesis typically involves sequential halogenation of the indole scaffold. For bromination at the 6-position, N-bromosuccinimide (NBS) in acetic acid is effective, while fluorination at the 5-position may require electrophilic fluorinating agents like Selectfluor®. Regioselectivity is influenced by electron-donating/withdrawing groups and solvent polarity. Optimization strategies include:

- Temperature control (0–25°C) to minimize side reactions.

- Use of directing groups (e.g., cyano at C3) to steer halogen placement.

- Solvent screening (e.g., DMF for fluorination, CHCl₃ for bromination).

Purification via column chromatography with hexane/ethyl acetate gradients ensures product integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions via coupling patterns (e.g., deshielded C3 carbonitrile at ~110 ppm).

- X-ray crystallography : SHELXL () refines crystal structures, resolving bond angles and halogen placement. For disordered atoms, iterative refinement with restraints improves accuracy .

- HRMS : Confirms molecular weight (±2 ppm error) and halogen isotopic patterns.

Cross-referencing with analogous compounds (e.g., 7-Bromo-5-fluoro-1H-indole-3-carbaldehyde) validates assignments .

Advanced Research Questions

Q. How can computational methods predict the reactivity of halogen substituents in this compound for further functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculates electrophilic/nucleophilic Fukui indices to identify reactive sites. For example:

- Bromine at C6 exhibits σ-hole interactions, enabling Suzuki-Miyaura cross-coupling.

- Fluorine at C5 withdraws electron density, activating C7 for electrophilic substitution.

Tools like Reaxys and Pistachio databases predict feasible reactions (e.g., cyano group hydrolysis to carboxylic acid) .

Q. What strategies assess the role of bromine and fluorine in the compound’s pharmacokinetic properties?

- Methodological Answer :

| Property | Method | Impact of Substituents |

|---|---|---|

| Lipophilicity (logP) | Shake-flask/HPLC | Br↑ logP (hydrophobic), F↓ logP (polar). |

| Membrane Permeability | Parallel Artificial Membrane Assay | Fluorine enhances permeability via H-bonding. |

| Metabolic Stability | Liver microsome incubation | Bromine slows oxidative metabolism. |

| These properties are benchmarked against unsubstituted indoles to isolate substituent effects . |

Data Analysis & Contradiction Resolution

Q. How should researchers resolve discrepancies in crystallographic data for this compound?

- Methodological Answer :

- Use SHELXL’s TWIN and BASF commands to model twinning or disorder.

- Validate against DFT-optimized geometries (RMSD < 0.01 Å).

- Cross-check with spectroscopic e.g., C-Br bond length (~1.90 Å) should match XRD and computational results .

Q. How to address mismatches between experimental and theoretical NMR chemical shifts?

- Methodological Answer :

- Re-optimize DFT calculations (B3LYP/6-311+G(d,p)) with solvent effects (PCM model).

- Check for tautomerism (e.g., NH proton exchange in DMSO-d₆).

- Compare with shifts of structurally validated analogs (e.g., 5-Fluoro-1H-indole-3-carbaldehyde) to identify outliers .

Biological Activity & Mechanisms

Q. What in vitro assays evaluate the anticancer potential of this compound?

- Methodological Answer :

- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination).

- Apoptosis : Flow cytometry with Annexin V/PI staining.

- Pathway Modulation : Western blot for caspase-3/9 and Bcl-2 family proteins.

Positive controls (e.g., doxorubicin) and dose-response curves (0.1–100 µM) ensure reliability. Derivatives lacking halogens serve as negative controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.